Propanol, (2-ethoxymethylethoxy)-

Description

Chemical Identity and Structural Nomenclature within Glycol Ethers

Glycol ethers are broadly categorized into two main groups: the "E-series," derived from ethylene (B1197577) oxide, and the "P-series," derived from propylene (B89431) oxide. wikipedia.orgatamankimya.comatamanchemicals.com Propanol (B110389), (2-ethoxymethylethoxy)- is a member of the P-series, which are generally marketed as having lower toxicity than their E-series counterparts. wikipedia.org

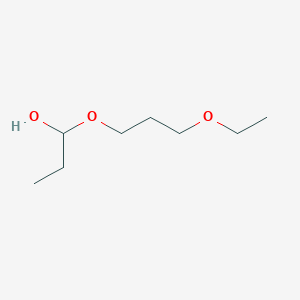

The chemical structure of Propanol, (2-ethoxymethylethoxy)- features both ether and alcohol functional groups, a characteristic that accounts for the unique solvency properties of glycol ethers. ontosight.aisigmaaldrich.cn This dual functionality allows it to dissolve both polar and non-polar substances, making it an effective solvent and coupling agent. sigmaaldrich.cn Its formal chemical identity is established through its CAS Registry Number, 30025-38-8. epa.gov

Table 1: Chemical Identification of Propanol, (2-ethoxymethylethoxy)-

| Identifier | Value | Source |

| Systematic Name | Propanol, (2-ethoxymethylethoxy)- | epa.gov |

| EPA Registry Name | Dipropylene glycol monoethyl ether | epa.gov |

| CAS Number | 30025-38-8 | epa.gov |

| Molecular Formula | C8H18O3 | ontosight.aiepa.gov |

| Molecular Weight | 162.23 g/mol | ontosight.aiepa.gov |

| IUPAC Name | 1-(2-ethoxypropoxy)propan-2-ol |

This table provides key identifiers for the chemical compound Propanol, (2-ethoxymethylethoxy)-.

The synthesis of P-series glycol ethers, such as Propanol, (2-ethoxymethylethoxy)-, typically involves the reaction of an alcohol with propylene oxide. This process can lead to the formation of a mixture of isomers. For instance, the related compound dipropylene glycol monomethyl ether is known to be a mixture of four isomeric forms. nih.gov This complexity arises from the two possible points of nucleophilic attack on the propylene oxide ring and the presence of chiral centers in the resulting molecule.

The structure of Propanol, (2-ethoxymethylethoxy)- contains two chiral carbons, leading to the possibility of four stereoisomers (two pairs of enantiomers). The specific arrangement of atoms in these isomers can influence their physical properties and biological activity.

Positional isomerism is a key consideration in the study of glycol ethers. rsc.orgrsc.org The synthesis of Propanol, (2-ethoxymethylethoxy)- can result in different placements of the ether linkages along the propanol backbone. These positional isomers often have very similar boiling points, making their separation for analytical purposes challenging. restek.com

The presence of chiral centers gives rise to optical isomerism. The different stereoisomers of a chiral molecule can exhibit distinct optical rotations and may interact differently with other chiral molecules, a factor of critical importance in pharmaceutical and biological research. The implications for research are significant, as the properties of a commercial product, which is often a mixture of isomers, may not reflect the properties of a single, pure isomer. restek.com This necessitates the development of sophisticated analytical techniques, such as specialized gas chromatography-mass spectrometry (GC-MS) methods, to separate and identify the individual isomers within a mixture. restek.com

Historical Context and Evolution of Academic Inquiry into Alkoxypropanols

The history of glycol ethers began in the 1920s with the introduction of ethylene glycol-based solvents, trademarked as "Cellosolves". wikipedia.org These E-series ethers became widely used in various industries. atamankimya.com

Over the past few decades, a notable shift has occurred from E-series to P-series glycol ethers, including alkoxypropanols like Propanol, (2-ethoxymethylethoxy)-. atamanchemicals.com This transition has been driven in large part by toxicological studies that indicated some E-series ethers posed greater health risks, leading to regulatory action and a search for safer alternatives. wikipedia.orgrestek.comglycol-ethers.eu

The evolution of academic inquiry has mirrored this industrial trend. Early research focused on the synthesis and basic solvent properties of these compounds. sigmaaldrich.cn Contemporary research is more specialized, involving detailed toxicological assessments, the development of advanced analytical methods for isomer speciation, and the exploration of their use as intermediates in complex organic syntheses. ontosight.airestek.comglycol-ethers.eu

Broader Significance in Contemporary Organic and Industrial Chemistry Research

The unique properties of Propanol, (2-ethoxymethylethoxy)- make it a valuable compound in both applied and fundamental research. Its significance stems from its versatility as a solvent and its potential as a chemical building block.

Industrial Applications:

Solvent: It is utilized as a solvent in a variety of formulations, including coatings, adhesives, and cleaning agents, where it helps to dissolve resins and other components. ontosight.aiatamankimya.comontosight.ai

Coupling Agent: Its ability to mix with both aqueous and organic phases makes it an effective coupling agent in household and industrial cleaners. sigmaaldrich.cnatamankimya.com

Intermediate: It serves as a chemical intermediate in the synthesis of other molecules, such as pharmaceuticals and agrochemicals. ontosight.aiatamankimya.com

Personal Care: The compound is also found as a component in some cosmetics and personal care products. ontosight.ai

Organic Chemistry Research:

Functional Group Chemistry: The presence of a hydroxyl group allows Propanol, (2-ethoxymethylethoxy)- to undergo typical alcohol reactions, such as esterification and etherification, to produce more complex molecules. sigmaaldrich.cnnumberanalytics.com This reactivity is fundamental to its use as an intermediate in organic synthesis. ijrpr.com

Sustainable Chemistry: There is growing interest in using alcohols as environmentally friendly reagents in organic transformations. nih.gov Research in this area explores new catalytic methods to utilize alcohols as building blocks for drugs and other high-value chemicals, highlighting a sustainable path forward for chemical synthesis. ijrpr.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

1-(3-ethoxypropoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O3/c1-3-8(9)11-7-5-6-10-4-2/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZOSPWWMQDYMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(O)OCCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30025-38-8 | |

| Record name | Propanol, (2-ethoxymethylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mixture of isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways for Propanol, 2 Ethoxymethylethoxy

Mechanistic Studies of Alkoxylation Reactions in Ether Synthesis

The synthesis of glycol ethers like Propanol (B110389), (2-ethoxymethylethoxy)- is fundamentally an alkoxylation reaction, specifically the ethoxylation of a propylene (B89431) oxide-derived intermediate. The mechanism involves the ring-opening of the propylene oxide epoxide by an alcohol.

Catalyst Design and Performance in Propylene Oxide Ethoxylation

Catalysts are crucial in the ethoxylation and propoxylation of alcohols, influencing both reaction rate and product selectivity. eurochemengineering.com Alkaline catalysts, such as potassium hydroxide (B78521) (KOH), are widely used in industrial applications. acs.orgresearchgate.netosti.gov In these base-catalyzed reactions, the alcohol is first deprotonated to form a more nucleophilic alkoxide ion, which then attacks the epoxide ring.

Recent research has focused on developing heterogeneous catalysts to improve efficiency, selectivity, and ease of separation. For instance, modified HZSM-5 zeolites have been investigated for the synthesis of glycol ethyl ethers from glycols and ethanol (B145695), demonstrating high conversion and selectivity. researchgate.netresearchgate.net Titanium-silicon molecular sieves are another class of catalysts that have shown high activity and stability in propylene epoxidation reactions. google.com The design of these catalysts often involves creating specific active sites and pore structures to control the diffusion of reactants and products, thereby steering the reaction towards the desired ether.

Table 1: Catalyst Performance in Glycol Ether Synthesis

| Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|

| Potassium Hydroxide (KOH) | Ethylene (B1197577)/Propylene Oxide + Alcohols | Well-established catalyst; kinetics are well-studied for primary and secondary alcohols. | acs.orgosti.gov |

| Modified HZSM-5 | Glycol + Ethanol | High glycol conversion (68.12%) and selectivity to glycol ethers (98.61%) achieved under optimized conditions. | researchgate.net |

| Titanium-Silicon Molecular Sieve | Propylene | Demonstrates excellent catalytic activity, product selectivity, and longer catalyst life in epoxidation. | google.com |

| Anhydrous Aluminum Chloride | Ethylene Glycol + Ethanol | Achieved an ethylene glycol conversion rate of 38.8% and a monoethyl ether selectivity of 59.9%. | researchgate.net |

Kinetic and Thermodynamic Aspects of Ether Formation

The kinetics of alkoxylation are complex and depend on several factors, including the structure of the alcohol and the epoxide, the catalyst concentration, and the reaction temperature. eurochemengineering.com Studies on the ethoxylation and propoxylation of alcohols catalyzed by KOH have shown that the reaction rate is influenced by the nature of the hydroxyl group (primary vs. secondary). acs.orgosti.gov For instance, the ethoxylation of ethylene glycol initially proceeds at a higher rate than that of a fatty primary alcohol. acs.orgresearchgate.net The propoxylation of a primary alcohol is generally slower than its ethoxylation and results in a less reactive secondary hydroxyl group. osti.gov

Table 2: Kinetic Parameters in Alkoxylation Reactions

| Reaction | Catalyst | Key Kinetic Observation | Reference |

|---|---|---|---|

| Ethoxylation of Ethylene Glycol | KOH | Initial rate is higher than for a fatty primary alcohol. | acs.org |

| Propoxylation of 1-octanol | KOH | Slower than the corresponding ethoxylation. | osti.gov |

| Propoxylation of primary alcohol | Alkaline | Yields a less reactive secondary hydroxyl terminal group. | osti.gov |

Novel Approaches in Sustainable Synthesis of Propanol, (2-ethoxymethylethoxy)-

The principles of green chemistry are increasingly being applied to the synthesis of industrial chemicals, including glycol ethers. The focus is on developing more sustainable and environmentally benign processes.

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis offers a promising alternative to traditional chemical synthesis for producing ethers. nih.gov Enzymes can operate under mild conditions and often exhibit high regioselectivity and stereoselectivity, which is difficult to achieve with conventional catalysts. chemrxiv.org While specific enzymatic routes for Propanol, (2-ethoxymethylethoxy)- are not widely reported, research into ether synthases is expanding. nih.gov For example, archaeal prenyltransferases have been shown to be capable of constructing ether bonds in a general fashion. nih.govchemrxiv.org The application of such biocatalysts could lead to more sustainable production methods for glycol ethers, minimizing the use of harsh reagents and reducing energy consumption. jk-sci.com

Solvent-Free and Atom-Economical Synthetic Strategies

Atom economy is a key concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. wikipedia.org The synthesis of Propanol, (2-ethoxymethylethoxy)- via the addition of ethanol to propylene oxide is an example of a highly atom-economical reaction, as all the atoms of the reactants are incorporated into the desired product. scranton.eduacs.org This type of addition reaction is environmentally preferable to substitution or elimination reactions, which generate byproducts. scranton.edu

Further sustainability can be achieved through solvent-free reaction conditions. In the context of glycol ether synthesis, this can be realized by using one of the reactants, typically the alcohol, in excess to act as both a reactant and the reaction medium. libretexts.org This approach simplifies the process and reduces waste from solvent use.

Table 3: Atom Economy of Propanol, (2-ethoxymethylethoxy)- Synthesis

| Reactant 1 | Reactant 2 | Product | Byproducts | % Atom Economy |

|---|---|---|---|---|

| 2 x Propylene Oxide (C3H6O) | Ethanol (C2H6O) | Propanol, (2-ethoxymethylethoxy)- (C8H18O3) | None | 100% |

Post-Synthetic Modifications and Derivatization Chemistry

Propanol, (2-ethoxymethylethoxy)- possesses a terminal hydroxyl group, which makes it a versatile intermediate for further chemical transformations. sigmaaldrich.cn This hydroxyl group can undergo many of the same reactions as other alcohols.

Common derivatization reactions include:

Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to produce the corresponding esters. sigmaaldrich.cn

Etherification: Further reaction with alkyl halides or other agents can convert the terminal hydroxyl group into an ether, forming glycol diethers (glymes). sigmaaldrich.cngoogle.com

Reaction with Epoxides: It can react with epoxides like ethylene oxide or propylene oxide to form higher polyether alcohols. sigmaaldrich.cn

Halogenation: The hydroxyl group can be replaced with a halogen by reacting with halogenating agents. sigmaaldrich.cn

These modifications can be used to fine-tune the physical and chemical properties of the molecule, such as its solvency, boiling point, and viscosity, to suit a wide range of applications. sigmaaldrich.cn

Table 4: Potential Derivatization Reactions of Propanol, (2-ethoxymethylethoxy)-

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Esterification | Carboxylic Acid/Anhydride | Glycol Ether Ester |

| Etherification | Alkyl Halide | Glycol Diether (Glyme) |

| Polyetherification | Epoxide (e.g., Propylene Oxide) | Higher Polyether Alcohol |

| Halogenation | Halogenating Agent (e.g., HCl) | Alkoxy Alkyl Halide |

Functional Group Interconversions of the Hydroxyl Moiety

The hydroxyl (-OH) group of Propanol, (2-ethoxymethylethoxy)-, also known as dipropylene glycol monoethyl ether (DPGME), is a primary site for chemical modifications, allowing for its conversion into a variety of other functional groups. These interconversions are crucial for synthesizing new molecules with tailored properties for various applications. Key reactions involving the hydroxyl moiety include oxidation, esterification, and etherification.

Oxidation: The secondary hydroxyl group in Propanol, (2-ethoxymethylethoxy)- can be oxidized to form a ketone. Common oxidizing agents for converting secondary alcohols to ketones include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

Kinetic studies on structurally similar glycol ethers, such as 1-methoxy-2-propanol (B31579) and 1-ethoxy-2-propanol, provide insights into the oxidation mechanisms. For instance, the oxidation of these compounds by reagents like ditelluratoargentate(III) and ditelluratocuprate(III) in an alkaline medium has been investigated spectrophotometrically. researchgate.netresearchgate.net These studies typically show that the reaction rate is dependent on the concentrations of both the oxidant and the alcohol, as well as the pH of the medium. researchgate.netresearchgate.net

Table 1: Kinetic Data for the Oxidation of Structurally Similar Glycol Ethers

| Oxidant | Substrate | Key Findings | Reference |

|---|---|---|---|

| Ditelluratoargentate(III) | 1-ethoxy-2-propanol | The pseudo-first-order rate constant increases with an increase in [OH⁻] and a decrease in [H₄TeO₆²⁻]. | researchgate.net |

Esterification: The hydroxyl group of Propanol, (2-ethoxymethylethoxy)- readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This reversible reaction is typically catalyzed by a strong acid, such as sulfuric acid, or by solid acid catalysts like ion-exchange resins. ceon.rsresearchgate.netmdpi.com The use of macroporous ion-exchange resins, such as Amberlyst-35, has been explored for the synthesis of similar glycol ether acetates, offering advantages in terms of catalyst separation and reduced environmental impact. researchgate.netmdpi.com

Research on the esterification of 1-methoxy-2-propanol (PM) with acetic acid to produce 1-methoxy-2-propyl acetate (B1210297) (PMA) has shown that reaction conditions significantly influence the yield. mdpi.comresearchgate.net Factors such as temperature, catalyst loading, and the molar ratio of reactants are optimized to maximize product formation. mdpi.comresearchgate.net For example, an increase in temperature generally increases the reaction rate, and using an excess of one reactant can shift the equilibrium to favor the product. ceon.rsmdpi.com

Table 2: Optimized Conditions for Esterification of 1-Methoxy-2-Propanol (PM) with Acetic Acid (AA)

| Catalyst | Reactant Molar Ratio (PM:AA) | Temperature | Catalyst Loading | Max. Yield (PMA) | Reference |

|---|---|---|---|---|---|

| Amberlyst-35 | 1:3 | 353 K | 10 wt% | 78% | mdpi.comresearchgate.net |

Oligomerization and Polymerization Studies Involving Propanol, (2-ethoxymethylethoxy)- as a Building Block

While Propanol, (2-ethoxymethylethoxy)- is extensively used as a solvent in polymer formulations, its role as a monomeric building block in polymerization reactions is an area of potential development. The presence of a reactive hydroxyl group allows it to participate in step-growth polymerization processes.

Potential Polymerization Pathways:

Polyester Synthesis: Propanol, (2-ethoxymethylethoxy)- can act as a monofunctional alcohol in polycondensation reactions. When reacted with a dicarboxylic acid or its derivative (e.g., adipoyl chloride) and a diol (e.g., ethylene glycol), it can function as a chain-terminating agent, controlling the molecular weight of the resulting polyester. If used as the sole alcohol with a dicarboxylic acid, it would form a simple ester. However, its structure provides a flexible ether linkage that could be incorporated into a polymer backbone if a diol version of the molecule were synthesized and used.

Polyurethane Synthesis: The hydroxyl group can react with isocyanate groups (-NCO). In polyurethane synthesis, Propanol, (2-ethoxymethylethoxy)- could be used to introduce specific side chains onto the polymer. Reacting with a diisocyanate, like toluene (B28343) diisocyanate (TDI) or methylene (B1212753) diphenyl diisocyanate (MDI), in the presence of a polyol, would incorporate the (2-ethoxymethylethoxy)propyl group into the polyurethane structure. This could modify the polymer's properties, such as increasing its flexibility and altering its solubility.

Currently, detailed research focusing specifically on the oligomerization or polymerization of Propanol, (2-ethoxymethylethoxy)- as a primary monomer is not extensively documented in publicly available literature. However, its inherent reactivity as a secondary alcohol presents clear and chemically viable pathways for its inclusion in the synthesis of various polymers. Future research could explore the synthesis of difunctional derivatives of this compound to act as true monomers, potentially leading to new polymers with unique properties conferred by the ethoxymethylethoxy side group, such as enhanced solvency, specific thermal characteristics, and biodegradability.

Sophisticated Analytical Characterization of Propanol, 2 Ethoxymethylethoxy

Advanced Spectroscopic Techniques for Structural Elucidation and Isomer Differentiation

Spectroscopic methods are fundamental in determining the precise atomic and molecular structure of a chemical compound. For a molecule like Propanol (B110389), (2-ethoxymethylethoxy)-, these techniques would be crucial for confirming its connectivity and differentiating it from potential isomers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR would provide information on the number of distinct proton environments, their integration (ratio of protons), and their connectivity through spin-spin coupling. For Propanol, (2-ethoxymethylethoxy)-, one would expect to see signals corresponding to the methyl, methylene (B1212753), and methine protons of the ethoxy, methylethoxy, and propanol moieties. The chemical shifts (δ) would be indicative of the electronic environment of each proton.

¹³C NMR would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon signals would help in assigning them to the various CH, CH₂, and CH₃ groups within the ether and alcohol functionalities.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively connecting the proton and carbon skeletons, confirming the bonding arrangement within the molecule.

Table 1: Hypothetical ¹H NMR Data for Propanol, (2-ethoxymethylethoxy)- (Note: This table is a hypothetical representation as no experimental data was found.)

| Proton Assignment | Hypothetical Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ethoxy) | 1.1 - 1.3 | Triplet | 3H |

| CH₂ (ethoxy) | 3.4 - 3.6 | Quartet | 2H |

| CH₃ (methylethoxy/propanol) | 1.0 - 1.2 | Doublet | 6H |

| CH₂ (ether linkages) | 3.3 - 3.7 | Multiplet | 4H |

| CH (methylethoxy/propanol) | 3.8 - 4.1 | Multiplet | 2H |

Table 2: Hypothetical ¹³C NMR Data for Propanol, (2-ethoxymethylethoxy)- (Note: This table is a hypothetical representation as no experimental data was found.)

| Carbon Assignment | Hypothetical Chemical Shift (ppm) |

|---|---|

| CH₃ (ethoxy) | ~15 |

| CH₃ (methylethoxy/propanol) | ~17-20 |

| CH₂ (ethoxy) | ~66 |

| CH₂ (ether linkages) | ~70-75 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a critical technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For Propanol, (2-ethoxymethylethoxy)-, an exact mass measurement would confirm the elemental composition of C8H18O3. The fragmentation pattern observed in the mass spectrum would also provide structural information, showing the loss of specific fragments like the ethoxy group or parts of the propylene (B89431) glycol chain. However, specific high-resolution mass spectrometry data or detailed fragmentation patterns for this compound are not available in the public domain.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Intermolecular Analysis

Vibrational spectroscopy probes the functional groups present in a molecule by measuring the absorption or scattering of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol group. Strong C-O stretching vibrations for the ether and alcohol functionalities would appear in the 1000-1300 cm⁻¹ region. The C-H stretching and bending vibrations would be observed around 2850-3000 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

Raman Spectroscopy , being complementary to FTIR, is particularly sensitive to non-polar bonds. It would also show the C-H and C-O skeletal vibrations.

Detailed experimental FTIR and Raman spectra with specific peak assignments for Propanol, (2-ethoxymethylethoxy)- have not been found in the reviewed literature.

Table 3: Expected Vibrational Modes for Propanol, (2-ethoxymethylethoxy)- (Note: This table is a generalized representation as no experimental data was found.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H | Stretching | 3200 - 3600 | FTIR, Raman |

| C-H (sp³) | Stretching | 2850 - 3000 | FTIR, Raman |

| C-O | Stretching | 1000 - 1300 | FTIR, Raman |

Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Complex Matrices

Given its likely volatility, Propanol, (2-ethoxymethylethoxy)- is well-suited for analysis by Gas Chromatography.

GC would be used to determine the purity of a sample by separating the target compound from any impurities. The retention time would be a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate).

GC-MS combines the separation power of GC with the detection capabilities of mass spectrometry. This powerful technique would allow for the identification of Propanol, (2-ethoxymethylethoxy)- in complex mixtures by matching its mass spectrum with a library or by interpretation of its fragmentation pattern.

While GC and GC-MS are standard methods for analyzing similar glycol ethers, specific retention times and mass spectral data under defined conditions for Propanol, (2-ethoxymethylethoxy)- are not documented in available resources.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

For non-volatile derivatives of Propanol, (2-ethoxymethylethoxy)- or in cases where the compound itself is analyzed in a non-volatile matrix, High-Performance Liquid Chromatography would be the method of choice. A reversed-phase HPLC method, using a C18 column with a mobile phase of water and a polar organic solvent like methanol (B129727) or acetonitrile, would typically be employed. Detection could be achieved using a refractive index detector (RID) or, after derivatization, a UV detector. As with other analytical techniques, specific HPLC methods and retention data for this compound are not described in the scientific literature.

Supercritical Fluid Chromatography (SFC) for Isomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, including isomers that are often challenging to resolve using conventional chromatographic methods. The unique properties of supercritical fluids, most commonly carbon dioxide (CO₂), such as low viscosity and high diffusivity, allow for faster and more efficient separations compared to traditional liquid chromatography. selvita.com For a compound like Propanol, (2-ethoxymethylethoxy)-, which can exist as multiple structural or chiral isomers, SFC offers a significant advantage.

The separation mechanism in SFC is based on the differential partitioning of analytes between the supercritical fluid mobile phase and a stationary phase. By carefully selecting the stationary phase and modifying the mobile phase with a co-solvent, high-resolution separations of isomers can be achieved. For the separation of alcohol isomers, including those of glycol ethers, polysaccharide-based chiral stationary phases (CSPs) have shown considerable success. chiraltech.comchromatographyonline.com The use of alcohol co-solvents such as methanol, ethanol (B145695), or isopropanol (B130326) is common practice to enhance the elution strength of the mobile phase and improve peak shape. chiraltech.com

In the context of Propanol, (2-ethoxymethylethoxy)-, a hypothetical SFC method for the separation of its potential isomers could be developed. The selection of a suitable chiral column, such as one based on a cellulose (B213188) or amylose (B160209) derivative, would be crucial for resolving enantiomeric pairs. The optimization of mobile phase composition, including the type and percentage of the alcohol co-solvent, as well as the system backpressure and temperature, would be key to achieving baseline separation of all isomers. The addition of additives like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) for basic compounds, or trifluoroacetic acid (TFA) for acidic compounds, can further optimize the separation by improving peak symmetry. chiraltech.com

Below is a hypothetical data table outlining potential SFC conditions for the isomer separation of Propanol, (2-ethoxymethylethoxy)-.

| Parameter | Condition |

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Supercritical CO₂ / Methanol (80:20, v/v) |

| Flow Rate | 2.0 mL/min |

| Backpressure | 150 bar |

| Temperature | 40 °C |

| Detection | UV at 210 nm |

| Injection Volume | 5 µL |

| Expected Outcome | Baseline separation of isomers |

This table represents a starting point for method development. The actual conditions would require empirical optimization to achieve the desired resolution for the specific isomers of Propanol, (2-ethoxymethylethoxy)-. The successful application of SFC would enable accurate quantification of each isomer, which is critical for understanding their individual properties and potential impacts.

Development of Specialized Analytical Sensors for Environmental and Process Monitoring

The development of specialized analytical sensors for the real-time monitoring of chemical compounds in environmental and industrial settings is a rapidly advancing field. For a substance like Propanol, (2-ethoxymethylethoxy)-, sensors could provide continuous data for environmental surveillance or to control its concentration in a manufacturing process. While specific sensors for this compound are not widely documented, the principles used for detecting other volatile organic compounds (VOCs) and alcohols can be readily adapted.

One promising approach is the use of semiconductor-based gas sensors. These sensors typically consist of a metal oxide semiconductor material whose electrical resistance changes upon exposure to a target gas. frings.com For instance, a sensor designed for alcohol detection could be calibrated to respond to the vapor of Propanol, (2-ethoxymethylethoxy)-. The sensor's response would be proportional to the concentration of the compound in the air, allowing for continuous monitoring of workplace exposure or environmental emissions.

Another potential technology is the development of fluorescent sensors. These sensors utilize a fluorescent dye incorporated into a polymer film. nih.gov The fluorescence intensity of the dye changes when it interacts with the target analyte. By selecting a dye with specific affinity for ether and alcohol functional groups, a highly sensitive and selective sensor for Propanol, (2-ethoxymethylethoxy)- could be fabricated. Such sensors can be designed for non-contact, vapor-phase sampling, which is advantageous for monitoring in sensitive environments. nih.gov

Process analytical technology (PAT) is an area where such sensors would be invaluable. hamiltoncompany.comanton-paar.commdpi.com Inline sensors can provide real-time data on the concentration of Propanol, (2-ethoxymethylethoxy)- in a reaction mixture or a final product stream, enabling tighter process control and ensuring product quality. These sensors can be based on various principles, including infrared spectroscopy, refractive index, or density measurements. anton-paar.com

The following table outlines the potential characteristics of a specialized analytical sensor for Propanol, (2-ethoxymethylethoxy)-.

| Feature | Specification |

| Sensor Type | Semiconductor-based or Fluorescent |

| Target Analyte | Propanol, (2-ethoxymethylethoxy)- |

| Detection Range | ppm to ppb levels |

| Response Time | < 1 minute |

| Operating Temperature | Ambient to 100 °C |

| Selectivity | High, with minimal cross-sensitivity to other VOCs |

| Applications | Environmental air quality monitoring, workplace safety, process control |

The development of such sensors would require significant research and development, including the synthesis and characterization of sensing materials, fabrication of the sensor device, and extensive testing and calibration. However, the availability of such tools would greatly enhance the ability to manage and mitigate the potential impacts of Propanol, (2-ethoxymethylethoxy)-.

Theoretical and Applied Aspects of Physicochemical Properties of Propanol, 2 Ethoxymethylethoxy

Intermolecular Interactions and Hydrogen Bonding Networks in Solution

The molecular structure of Propanol (B110389), (2-ethoxymethylethoxy)-, which features both ether linkages and a terminal hydroxyl group, dictates its capacity for various intermolecular interactions. The presence of the hydroxyl (-OH) group allows the molecule to act as both a hydrogen bond donor and acceptor. This is a critical factor in its solubility characteristics and interaction with other polar molecules.

The oxygen atoms within the ether groups (C-O-C) can also act as hydrogen bond acceptors. These multiple sites for hydrogen bonding contribute to the compound's miscibility with water and its ability to dissolve a wide range of substances. atamanchemicals.comspecialchem.com In solution, Propanol, (2-ethoxymethylethoxy)- can form complex hydrogen-bonding networks. In aqueous solutions, hydrogen bonds will form between the hydroxyl groups of the glycol ether and water molecules, as well as between the ether oxygens and water. In non-aqueous polar solvents, similar interactions will occur.

The ethoxy group and the propylene (B89431) chains introduce a degree of hydrophobic character to the molecule. This dual nature, possessing both hydrophilic (hydroxyl and ether groups) and hydrophobic (alkyl chains) regions, makes it an effective coupling agent, facilitating the miscibility of otherwise immiscible substances, such as oil and water. This amphiphilic character is fundamental to its use in cleaner formulations. atamanchemicals.com

Phase Equilibria and Solubility Research in Multi-Component Systems

The phase behavior of Propanol, (2-ethoxymethylethoxy)- is crucial for its application in formulations, which are invariably multi-component systems. Its complete miscibility with water at 20°C highlights its hydrophilic nature, attributed to the strong hydrogen bonding capabilities of its hydroxyl and ether groups. ethersolvent.com

The equilibrium between the liquid and vapor phases is important for applications where controlled evaporation is necessary. Its high boiling point suggests it is a slow-evaporating solvent. atamanchemicals.com

Table of Solubility Data

| Solvent | Solubility | Reference |

|---|---|---|

| Water | 1000 g/L at 20°C | ethersolvent.com |

Rheological Behavior and Viscosity-Temperature Dependence

The rheological properties of Propanol, (2-ethoxymethylethoxy)-, particularly its viscosity, are important for its application in formulations like inks and coatings, as viscosity affects flow, application, and film formation. A safety data sheet for a product containing Dipropylene glycol monoethyl ether reports a kinematic viscosity of 4.205 mm²/s, though the temperature is not specified. echemi.com

The viscosity of glycol ethers is influenced by temperature and the extent of hydrogen bonding. As temperature increases, the kinetic energy of the molecules increases, which disrupts the hydrogen-bonding networks, leading to a decrease in viscosity. The specific relationship between temperature and the viscosity of Propanol, (2-ethoxymethylethoxy)- is not well-documented in available literature, but this general trend is expected.

Table of Viscosity Data

| Property | Value | Reference |

|---|

Surface and Interfacial Tension Studies in Diverse Media

The ability of Propanol, (2-ethoxymethylethoxy)- to reduce the surface tension of formulations is a key performance attribute, particularly in applications such as coatings, inks, and cleaners. googleapis.com By lowering the surface tension of a liquid, it can improve wetting of surfaces and penetration into porous substrates. atamanchemicals.com

While specific quantitative data for the surface tension of pure Propanol, (2-ethoxymethylethoxy)- is not readily found in scientific literature, its chemical structure provides insight into its surface activity. As an amphiphilic molecule, it will tend to orient at interfaces (e.g., liquid-air or liquid-solid), with its hydrophilic hydroxyl group interacting with the polar phase and its more hydrophobic ether and alkyl components orienting away. This orientation disrupts the cohesive energy at the surface, leading to a reduction in surface tension.

In multi-component systems, such as an ink or paint formulation, the addition of Propanol, (2-ethoxymethylethoxy)- can enhance the stability of emulsions and dispersions by reducing the interfacial tension between different phases (e.g., between pigment particles and the solvent matrix). atamanchemicals.com There is a recognized need for further research to characterize the surface and interfacial tension of this compound in various media to better predict its behavior in complex formulations.

Vapor Pressure and Volatility as Influenced by Molecular Structure

The vapor pressure and volatility of Propanol, (2-ethoxymethylethoxy)- are critical physicochemical properties that influence its evaporation rate from formulations, which is a key parameter in applications like printing inks and coatings. atamanchemicals.comspecialchem.com The relatively high molecular weight (162.23 g/mol ) and the capacity for strong intermolecular hydrogen bonding result in a low vapor pressure. ethersolvent.comethersolvent.com

Several sources provide data on its vapor pressure, although some are estimates. One source indicates a vapor pressure of 0.294 mmHg at 25°C, while another reports 56.67 Pa (approximately 0.425 mmHg) at 25°C. ethersolvent.comknowde.com A safety data sheet also lists a vapor pressure of 0.0266 mbar (approximately 0.02 mmHg), though the temperature is not specified. This low volatility is advantageous in applications where a slow-drying, long-lasting solvent is required to ensure proper film formation and to control drying times. atamanchemicals.com

The boiling point is another indicator of volatility. Reported values for the boiling point of Propanol, (2-ethoxymethylethoxy)- include an estimated 228.93°C and a measured 178.6°C at 760 mmHg. ethersolvent.comspecialchem.com The discrepancy in these values highlights the need for more definitive experimental data.

Table of Vapor Pressure and Boiling Point Data

| Property | Value | Reference |

|---|---|---|

| Vapor Pressure | 0.294 mmHg at 25°C | ethersolvent.com |

| 56.67 Pa at 25°C | knowde.com | |

| 0.0266 mbar | ||

| Boiling Point | 228.93°C (estimate) | ethersolvent.com |

Applications in Advanced Chemical Systems and Materials Science

Solvatochromism and Solvent Effects in Organic Reactions and Spectroscopic Studies

The solvent environment can profoundly influence chemical processes and the absorption of light by molecules. This interaction is critical in understanding reaction mechanisms and in the design of spectroscopic experiments.

Solvent effects are the changes in reaction rate or equilibrium, or in the spectral properties of a solute, caused by the solvent in which the measurement is performed. Polar, protic solvents, like water and alcohols, are capable of hydrogen bonding and can stabilize ions through strong intermolecular attractions. shell.com This can be crucial in reactions that proceed through ionic intermediates. shell.com Conversely, polar aprotic solvents lack this hydrogen-bonding ability but still possess significant polarity.

Propanol (B110389), (2-ethoxymethylethoxy)- exhibits characteristics of both. The terminal hydroxyl (-OH) group allows it to act as a hydrogen-bond donor, similar to a protic solvent. The ether linkages (-O-) throughout its backbone provide polar sites and hydrogen-bond accepting capabilities. This dual nature allows it to dissolve a wide array of both polar and non-polar substances. In organic reactions, its ability to solvate various species can influence transition states and reaction kinetics. For instance, in nucleophilic substitution reactions, the choice of solvent can determine the reaction pathway. shell.com

Solvatochromism is the phenomenon where the color of a chemical substance changes with the polarity of the solvent. This is typically observed with specific probe dyes whose electronic ground and excited states are differently stabilized by the solvent. The study of solvatochromism in different solvents, including various alcohols and ethers, helps in quantifying solvent polarity. atamanchemicals.comepa.gov While specific solvatochromic studies on Propanol, (2-ethoxymethylethoxy)- are not extensively documented in the provided literature, its structural characteristics suggest it would exhibit polarity between that of simple alcohols and ethers, making it a medium-polarity solvent capable of engaging in specific hydrogen-bonding interactions that would be reflected in spectroscopic measurements. atamanchemicals.comepa.gov

Table 1: Physical and Chemical Properties of Propanol, (2-ethoxymethylethoxy)-

| Property | Value |

| CAS Number | 30025-38-8 epa.gov |

| Molecular Formula | C8H18O3 epa.gov |

| Molecular Weight | 162.23 g/mol epa.gov |

| Boiling Point | 178.6°C at 760 mmHg |

| Density | 0.948 g/cm³ |

Role in Polymer Chemistry and Material Engineering

The properties of Propanol, (2-ethoxymethylethoxy)- make it a highly effective component in the formulation of polymers and materials, including coatings, adhesives, and sealants.

In water-based latex paints and coatings, the polymer is present as discrete particles dispersed in water. For a protective, continuous film to form upon drying, these particles must fuse together in a process called coalescence. Propanol, (2-ethoxymethylethoxy)-, often referred to by its synonym Dipropylene Glycol Monoethyl Ether, serves as an excellent coalescing agent. specialchem.com

Table 2: Example of a General Latex Paint Formulation

| Component | Function | Example Substance |

| Binder/Resin | Forms the film | Acrylic, Vinyl Acetate (B1210297) |

| Solvent (Vehicle) | Carries the components | Water |

| Pigment | Provides color and opacity | Titanium Dioxide |

| Extenders | Modify properties (e.g., sheen) | Calcium Carbonate, Silica |

| Coalescing Agent | Aids in film formation | Propanol, (2-ethoxymethylethoxy)- |

| Additives | Thickeners, Surfactants, etc. | Hydroxyethyl cellulose (B213188) |

The solvency of Propanol, (2-ethoxymethylethoxy)- is a key attribute in polymer science. It can dissolve a wide variety of resins, including acrylics, epoxies, polyesters, and polyurethanes. rxmarine.com This makes it a suitable medium for the synthesis of certain polymers, where it can dissolve both monomers and the resulting polymer chain, ensuring a homogeneous reaction environment.

In polymer processing, it is used to adjust the viscosity of polymer solutions for various applications. For example, in the manufacturing of printing inks, it acts as a solvent to control viscosity and improve flow, which is essential for high-quality printing on substrates like paper and plastic. riverlandtrading.com Its ability to promote polymer fusion during the drying process is also critical in the formulation of surface coatings.

The same properties that make Propanol, (2-ethoxymethylethoxy)- valuable in coatings also apply to its use in adhesives and sealants. Related glycol ethers are used as solvents and plasticizers in these formulations. riverlandtrading.com Its function is to improve the wetting characteristics of the adhesive, allowing it to spread effectively over the substrate surface for better contact and bonding. riverlandtrading.com

By controlling the evaporation rate, it helps to manage the "open time" of an adhesive—the period during which it remains workable. Its inclusion can also enhance the flexibility of the final adhesive or sealant, preventing it from becoming brittle. riverlandtrading.com The properties of similar glycol ethers are noted to support their use in adhesive products for bonding a wide range of materials, including wood, metal, and plastics. riverlandtrading.comrxmarine.com

Propanol, (2-ethoxymethylethoxy)- as an Intermediate in Fine Chemical Synthesis

Beyond its use as a solvent, Propanol, (2-ethoxymethylethoxy)- is a valuable intermediate in the synthesis of other chemicals. Its bifunctional nature, containing both an alcohol and ether groups, allows it to undergo a variety of chemical reactions.

It can be oxidized to form aldehydes and carboxylic acids, or undergo substitution reactions to create different ethers and esters. A closely related compound, dipropylene glycol methyl ether (DPM), serves as a known intermediate in the production of dipropylene glycol methyl ether acetate (DPMA), a chemical widely used in coatings and inks. This suggests a similar synthetic utility for the ethyl ether variant.

Research into its Performance in Specialized Cleaning Formulations

Propanol, (2-ethoxymethylethoxy)- and its analogs are effective components in both household and industrial cleaning products. rxmarine.com Its performance stems from its role as both a solvent and a coupling agent.

As a solvent, it is highly effective at dissolving oils, greases, and other non-polar soils. riverlandtrading.com As a coupling agent, it helps to create stable mixtures of otherwise immiscible ingredients, such as water and oil-based components, which is crucial for the performance of many hard surface cleaners and degreasers. riverlandtrading.com The low toxicity and favorable evaporation characteristics of related glycol ethers are beneficial in these cleaning formulations. rxmarine.com Research has shown its utility in products like floor cleaners, glass cleaners, and industrial degreasers. riverlandtrading.com

Environmental Chemistry and Mechanistic Degradation Studies of Propanol, 2 Ethoxymethylethoxy

Biodegradation Pathways and Microbial Biotransformation Studies

The biodegradation of Propanol (B110389), (2-ethoxymethylethoxy)-, a member of the glycol ether family, is a key process in its environmental removal. Studies on related glycol ethers provide insight into the likely metabolic pathways and microbial players involved in its degradation.

Identification of Microbial Metabolites and Enzyme Systems Involved

While specific studies on the microbial metabolites of Propanol, (2-ethoxymethylethoxy)- are limited, research on analogous glycol ethers offers significant clues. For instance, the bacterial degradation of ethylene (B1197577) glycol (EG) and diethylene glycol (DEG) monoethyl ethers by Pseudomonas sp. has been shown to produce ethoxyacetic acid and ethoxyglycoxyacetic acid as metabolic products. nih.gov This suggests that a primary degradation step for Propanol, (2-ethoxymethylethoxy)- would likely involve the oxidation of the terminal alcohol group to a carboxylic acid.

Furthermore, Corynebacterium sp. has demonstrated the ability to assimilate various propylene (B89431) glycol (PG) monoalkyl ethers, including dipropylene glycol monoethyl and monomethyl ethers. nih.gov This indicates the involvement of specific enzyme systems capable of recognizing and transforming the propylene glycol ether structure. The initial step in the aerobic degradation of many ethers is often catalyzed by a monooxygenase enzyme, which hydroxylates the carbon atom adjacent to the ether linkage. This can lead to an unstable hemiacetal that spontaneously cleaves, breaking the ether bond. Subsequent oxidation of the resulting alcohols and aldehydes would lead to the formation of smaller, more readily biodegradable molecules.

In the case of other fuel ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), degradation by Aquincola tertiaricarbonis L108 involves a monooxygenase that hydroxylates the molecule, leading to the formation of alcohols and eventually complete mineralization. researchgate.net A similar monooxygenase-initiated pathway could be hypothesized for Propanol, (2-ethoxymethylethoxy)-.

Factors Influencing Aerobic and Anaerobic Degradation Kinetics

The rate of biodegradation of glycol ethers is influenced by several environmental factors. Generally, these compounds are considered to be readily biodegradable under both aerobic and anaerobic conditions. who.int

Key influencing factors include:

Oxygen Availability: Aerobic degradation is typically faster and more complete than anaerobic degradation. In the absence of oxygen, different microbial consortia and metabolic pathways are utilized, which can sometimes lead to the accumulation of intermediate metabolites.

Substrate Concentration: High concentrations of solvents like propanol can be inhibitory to microbial growth. Studies on a mixed microbial consortium showed that increasing the propanol concentration from 1% to 2% (v/v) decreased the maximum specific growth rate. nih.gov

Temperature: Microbial activity is highly temperature-dependent. For a mixed microbial consortium degrading propanol and isopropanol (B130326), growth was observed between 10°C and 45°C, with temperature shocks above 45°C leading to cell flocculation. nih.gov

Nutrient Availability: The presence of essential nutrients like nitrogen and phosphorus is crucial for microbial growth and efficient biodegradation.

Microbial Consortia: Mixed microbial cultures often exhibit more robust and efficient degradation capabilities than single strains due to metabolic cooperation. nih.gov For example, a mixed culture of Pseudomonas sp. and Xanthobacter autotrophicus showed improved degradation of EG monoalkyl ethers compared to the individual strains. nih.gov

| Factor | Influence on Degradation Kinetics |

| Oxygen | Aerobic conditions generally lead to faster and more complete degradation. |

| Concentration | High substrate concentrations can be inhibitory to microbial activity. |

| Temperature | Degradation rates are optimal within a specific temperature range for the active microbes. |

| Nutrients | Availability of nitrogen, phosphorus, and other micronutrients is essential for microbial growth. |

| Microbial Population | Mixed microbial consortia can lead to more efficient and complete degradation. |

Abiotic Environmental Transformation Mechanisms

Abiotic processes, including photolysis and hydrolysis, also contribute to the transformation of Propanol, (2-ethoxymethylethoxy)- in the environment.

Photolysis and Photo-oxidation in Atmospheric and Aquatic Systems

Propanol, (2-ethoxymethylethoxy)- is not expected to undergo direct photolysis as it does not absorb ultraviolet radiation within the solar spectrum. canada.ca However, its primary atmospheric degradation pathway is through reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for the related compound, 2-methoxypropanol, due to this reaction is approximately 0.54 days. canada.ca This indicates that indirect photo-oxidation is a significant removal mechanism in the atmosphere.

In aquatic systems, the production of reactive oxygen species like the superoxide (B77818) radical (O2•−) through the photolysis of water can contribute to the oxidation of organic compounds. nih.gov While the direct impact on Propanol, (2-ethoxymethylethoxy)- has not been extensively studied, this process could play a role in its transformation in sunlit surface waters.

Hydrolysis Kinetics and Degradation Product Analysis

Based on its chemical structure, which consists of ether and alcohol functional groups, Propanol, (2-ethoxymethylethoxy)- is not expected to undergo significant hydrolysis under typical environmental pH conditions. canada.ca Ether linkages are generally stable to hydrolysis unless under strongly acidic conditions. Studies on the related compound propylene glycol monomethyl ether acetate (B1210297) (PGMEA) show that while the ester linkage is rapidly hydrolyzed, the ether bond remains stable. nih.gov

However, under specific conditions, such as in acidic environments, ether hydrolysis can occur. For instance, the hydrolysis of ethylmethyl ether in an acidic medium proceeds via a nucleophilic attack by a water molecule on a carbon atom adjacent to the ether oxygen, with a calculated energy barrier of approximately 19.6 kcal/mol. researchgate.net If hydrolysis of Propanol, (2-ethoxymethylethoxy)- were to occur, it would likely result in the formation of propanol, ethanol (B145695), and various propylene glycol oligomers.

| Degradation Pathway | Description | Significance |

| Atmospheric Photo-oxidation | Reaction with hydroxyl radicals (•OH) in the atmosphere. | Major removal process in the atmosphere with a relatively short half-life. |

| Aquatic Photolysis | Indirect degradation through reaction with photochemically produced reactive species. | Potentially a minor transformation pathway in surface waters. |

| Hydrolysis | Cleavage of the ether bond by reaction with water. | Generally considered insignificant under normal environmental conditions. |

Environmental Fate and Partitioning Modeling

Environmental fate models are valuable tools for predicting the distribution and persistence of chemicals like Propanol, (2-ethoxymethylethoxy)-. researchgate.netrsc.org These models integrate the physical and chemical properties of the substance with environmental parameters to estimate its partitioning between air, water, soil, and sediment. up.pt

Due to its complete miscibility in water and a low octanol-water partition coefficient (log Kow), Propanol, (2-ethoxymethylethoxy)- is expected to be highly mobile in soil and predominantly partition to the water phase. who.int Its low Henry's Law constant suggests that volatilization from water to air is not a significant process. canada.ca

Fugacity-based models can be used to predict the environmental distribution of the compound. Given its properties, these models would likely predict that if released to the environment, a significant portion would be found in water and soil, with atmospheric residence being relatively short due to rapid photo-oxidation. The development and application of these models have evolved significantly, allowing for more comprehensive risk assessments of chemicals. rsc.org However, challenges remain, particularly in accurately estimating partition coefficients for polar and ionizable chemicals and in incorporating greater ecological realism into exposure predictions. rsc.org

Sorption to Soil and Sediment Matrices

The potential for Propanol, (2-ethoxymethylethoxy)- to adsorb to soil and sediment is a critical factor in determining its mobility and bioavailability in the terrestrial and aquatic environments. Generally, glycol ethers are expected to leach easily from the soil column, potentially reaching groundwater. mst.dk

Fugacity-based modeling for related glycol ethers, such as 2-methoxypropanol, indicates a tendency to partition predominantly to soil when released to the air or soil. canada.ca When released into water, a significant portion is expected to remain in the water compartment, with some partitioning to sediments. canada.ca For Dipropylene Glycol Methyl Ether Acetate (DPMA), a structurally similar compound, the estimated log Koc (soil adsorption coefficient) suggests high mobility in soils, indicating a potential for leaching into groundwater. epa.gov This high mobility is a common characteristic among many glycol ethers due to their water solubility and low octanol-water partition coefficients.

Table 1: Estimated Soil and Sediment Partitioning of Related Glycol Ethers

| Compound | Release Compartment | Predominant Partitioning Compartment | Reference |

|---|---|---|---|

| 2-Methoxypropanol | Air or Soil | Soil | canada.ca |

| 2-Methoxypropanol | Water | Water (some to sediment) | canada.ca |

| Dipropylene Glycol Methyl Ether Acetate (DPMA) | Not Specified | Highly mobile in soil | epa.gov |

Volatilization from Water and Soil to Air

Volatilization is a key process influencing the distribution of Propanol, (2-ethoxymethylethoxy)- in the environment. The tendency of a chemical to volatilize from water is indicated by its Henry's Law constant. For many glycol ethers, this value is low, suggesting that significant volatilization from water is not expected. canada.ca For instance, the estimated Henry's Law constant for DPMA indicates that volatilization from water and aqueous solutions is likely to be minimal. epa.gov

However, when released to the air, glycol ethers can persist for a certain period. For example, the half-life of propylene glycol monomethyl ether (PGME) in the air is estimated to be 3.1 hours due to reactions with photochemically generated hydroxyl radicals. oecd.org Similarly, 2-methoxypropanol has an estimated atmospheric half-life of approximately 0.54 days. canada.ca While wet deposition can occur due to their high water solubility, the short atmospheric residence time suggests this is not a major removal pathway. canada.ca

Table 2: Volatilization and Atmospheric Fate Parameters of Related Glycol Ethers

| Compound | Henry's Law Constant Indication | Atmospheric Half-Life | Reference |

|---|---|---|---|

| 2-Methoxypropanol | Low (from water) | ~0.54 days | canada.ca |

| Propylene Glycol Monomethyl Ether (PGME) | Not Specified | ~3.1 hours | oecd.org |

| Dipropylene Glycol Methyl Ether Acetate (DPMA) | Minimal (from water) | Not Specified | epa.gov |

Comparative Environmental Behavior of Glycol Ether Isomers

The environmental behavior of glycol ethers can vary between different isomers. Glycol ethers are generally biodegradable in aquatic environments. mst.dk They are not expected to bioaccumulate and are typically classified as "practically non-toxic" to aquatic organisms based on acute toxicity data. nih.gov

Commercial propylene glycol monomethyl ether (PGME) is a mixture of two isomers: 1-methoxy-2-propanol (B31579) (the alpha isomer) and 2-methoxypropanol (the beta isomer), which is considered an impurity. canada.ca The beta isomer of PGME is sometimes classified as a category 2 reprotoxic substance. anses.fr

Fugacity modeling of 2-methoxypropanol suggests it will primarily partition to soil if released to air or soil, and remain in water if released to water, with some transfer to sediment. canada.ca In contrast, modeling for PGME suggests it is likely to partition to water compartments. oecd.org Both isomers are readily biodegradable. oecd.org3d-basics.com For instance, aerobic biodegradation of PGME in water was reported to be 90% after 29 days. oecd.org

The bioaccumulation potential for these isomers is low. Modeled data for 2-methoxypropanol indicates it is not expected to bioaccumulate, with a bioaccumulation factor (BAF) of 0.96 L/kg wet weight. canada.ca Similarly, PGME is not expected to bioaccumulate in food webs. oecd.org

Table 3: Comparison of Environmental Properties of Glycol Ether Isomers

| Property | 2-Methoxypropanol (beta-PGME) | Propylene Glycol Monomethyl Ether (PGME) (alpha-isomer dominant) | Reference |

|---|---|---|---|

| Primary Partitioning Compartment | Soil (if released to air/soil); Water (if released to water) | Water | canada.caoecd.org |

| Biodegradability | Readily biodegradable | Readily biodegradable (90% in 29 days) | oecd.org3d-basics.com |

| Bioaccumulation Potential | Low (BAF = 0.96 L/kg) | Not expected to bioaccumulate | canada.caoecd.org |

| Atmospheric Half-Life | ~0.54 days | ~3.1 hours | canada.caoecd.org |

Computational Chemistry and Molecular Modeling of Propanol, 2 Ethoxymethylethoxy

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing insights that are often difficult to obtain through experimental methods alone. For Propanol (B110389), (2-ethoxymethylethoxy)-, these calculations can elucidate its conformational preferences and predict its spectroscopic signatures.

Conformational Analysis and Energy Landscapes

The flexibility of the ether and alkyl chains in Propanol, (2-ethoxymethylethoxy)- results in a complex potential energy surface with multiple conformers. Conformational analysis aims to identify the stable geometries (local minima) and the transition states connecting them. For similar molecules like ethylene (B1197577) glycol, it has been shown that the relative stability of gauche and anti-conformers is influenced by a balance of steric repulsion and stabilizing interactions, such as intramolecular hydrogen bonding. In the case of ethylene glycol, the gauche conformation is favored due to hydrogen bonding, a phenomenon that could also be relevant for Propanol, (2-ethoxymethylethoxy)- given its terminal hydroxyl group.

Computational studies on related glycol ethers, such as diethylene glycol, have utilized density functional theory (DFT) to investigate their conformational space. These studies reveal that the presence of intramolecular hydrogen bonds significantly stabilizes certain conformers. For Propanol, (2-ethoxymethylethoxy)-, a similar approach would involve systematically rotating the dihedral angles of the C-C and C-O bonds to map out the energy landscape and identify the most stable conformers.

Spectroscopic Property Predictions (NMR, IR)

Quantum chemical methods are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, particularly DFT, has become an indispensable tool in structural elucidation. For complex molecules like Propanol, (2-ethoxymethylethoxy)-, DFT calculations can help assign the signals in ¹H and ¹³C NMR spectra to specific atoms in the molecule. The accuracy of these predictions can be enhanced by incorporating relativistic corrections, especially for molecules containing heavy atoms, and by using appropriate solvent models.

IR Spectroscopy: Infrared (IR) spectroscopy is sensitive to the vibrational modes of a molecule. DFT calculations can be used to compute the vibrational frequencies and intensities of Propanol, (2-ethoxymethylethoxy)-, providing a theoretical IR spectrum. By comparing the calculated spectrum with the experimental one, researchers can gain insights into the molecular structure and bonding. For example, the position of the O-H stretching frequency can provide information about the extent of hydrogen bonding.

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of the interactions between Propanol, (2-ethoxymethylethoxy)- and solvent molecules, particularly water. Such simulations are crucial for understanding its behavior in aqueous solutions, which is relevant to many of its applications.

MD simulations of similar glycol ether-water mixtures have revealed that the presence of the glycol ether can significantly alter the structure and dynamics of water. For instance, simulations of ethylene glycol-water mixtures have shown that confinement can induce micro-phase separation. In the context of Propanol, (2-ethoxymethylethoxy)-, MD simulations could be used to investigate its hydration shell, the formation of hydrogen bonds with water, and its tendency to aggregate in solution. All-atom MD simulations of poly(glycidyl ether)s, which share structural similarities, have been used to study the thermal response of their hydration shells and hydrogen bonding networks.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical and Environmental Parameters

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the structural features of a molecule to its physicochemical and environmental properties. These models are valuable for predicting the properties of new or untested chemicals, reducing the need for expensive and time-consuming experiments.

For a class of compounds like glycol ethers, QSPR models can be developed to predict properties such as boiling point, vapor pressure, water solubility, and octanol-water partition coefficient. These models typically use a set of molecular descriptors calculated from the molecular structure, such as topological indices, quantum chemical descriptors, and constitutional descriptors. For example, QSPR models for polychlorinated diphenyl ethers have successfully used descriptors like average molecular polarizability and total energy to predict their physicochemical properties. A similar approach could be applied to a series of propylene (B89431) glycol ethers, including Propanol, (2-ethoxymethylethoxy)-, to develop predictive models for their key properties.

Table 1: Predicted Physicochemical Properties of Propanol, (2-ethoxymethylethoxy)- using QSPR and other computational methods.

| Property | Predicted Value | Method |

| Molecular Weight | 162.23 g/mol | --- |

| Boiling Point | ~190-230 °C | Based on similar glycol ethers |

| Water Solubility | Miscible | Based on similar glycol ethers |

| logP (Octanol-Water Partition Coefficient) | ~0.5 - 1.5 | Based on similar glycol ethers |

Reaction Mechanism Elucidation using Computational Methods

Computational methods are instrumental in elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction pathways that are often inaccessible to experimental observation.

For ethers, a key reaction is autoxidation, which proceeds through a radical mechanism to form hydroperoxides. DFT studies on the autoxidation of diethyl ether have revealed a complex reaction network with multiple competing pathways. These studies have shown that the reaction can be initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen.

In the case of Propanol, (2-ethoxymethylethoxy)-, computational studies could be employed to investigate its oxidation mechanisms. This would involve identifying the most likely sites for hydrogen abstraction, calculating the energies of the resulting radicals, and mapping out the subsequent reaction steps, including the formation of peroxy radicals and their decomposition products. Computational studies on the OH-initiated oxidation of ethyl vinyl ether have successfully elucidated the reaction mechanism and predicted the major products. A similar approach could provide valuable information on the atmospheric chemistry and degradation of Propanol, (2-

Research Perspectives on Regulatory Science and Chemical Inventory Assessment

Methodologies for Data Generation and Evaluation in Chemical Registries (e.g., ECHA REACH, TSCA)

The registration and evaluation of chemical substances like Propanol (B110389), (2-ethoxymethylethoxy)- under regulatory frameworks such as the European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) and the United States' Toxic Substances Control Act (TSCA) are underpinned by systematic methodologies for data generation and evaluation. These processes are designed to ensure a comprehensive understanding of a substance's potential risks to human health and the environment.

Under REACH, the European Chemicals Agency (ECHA) oversees a process that begins with the submission of a registration dossier by manufacturers and importers. government.bgchemycal.com This dossier contains a standardized set of information, with the requirements varying based on the tonnage of the substance produced or imported. nih.gov For substances like Propanol, (2-ethoxymethylethoxy)-, which is a type of glycol ether, industry consortia are often formed to collaborate on preparing consistent and comprehensive registration dossiers. glycol-ethers.eureachcentrum.eu This collaborative approach helps in sharing the costs of data generation and ensures consistency in the submitted information.

The evaluation process under REACH is multi-faceted and can include dossier evaluation and substance evaluation. csb-compliance.com Dossier evaluation, conducted by ECHA, is a compliance check to ensure that the submitted information meets the legal requirements. csb-compliance.com Substance evaluation, on the other hand, is a more in-depth assessment carried out by a designated Member State Competent Authority (MSCA) to clarify any concerns that the substance might pose a risk. chemycal.comcnrs.fr If the MSCA determines that more information is needed, it can issue a draft decision requesting further data from the registrants. government.bgchemycal.com This decision-making process is iterative, with opportunities for registrants to provide comments and additional data. government.bgchemycal.com

In the United States, the Toxic Substances Control Act (TSCA), as amended by the Frank R. Lautenberg Chemical Safety for the 21st Century Act, grants the Environmental Protection Agency (EPA) the authority to require data generation for existing chemicals. chemicalsafetyfacts.orgepa.gov The EPA's risk evaluation process for existing chemicals involves three main stages: prioritization, risk evaluation, and risk management. chemicalsafetyfacts.orgepa.gov During prioritization, the EPA identifies chemicals as high-priority for risk evaluation based on their hazard and exposure potential. chemicalsafetyfacts.org The risk evaluation itself is a comprehensive scientific assessment to determine if a chemical presents an unreasonable risk to health or the environment under its conditions of use. epa.govfederalregister.govwiley.law This evaluation must be based on the best available science and the weight of scientific evidence, integrating hazard and exposure information. epa.govwiley.law If a chemical is found to pose an unreasonable risk, the EPA then moves to the risk management stage to implement measures to mitigate those risks. chemicalsafetyfacts.org

For both REACH and TSCA, the generation of new data, particularly through animal testing, is generally considered a last resort. nih.gov Alternative methods such as in vitro studies, quantitative structure-activity relationship (QSAR) modeling, and read-across from structurally similar chemicals are encouraged and widely used. nih.gov

Interactive Data Table: Regulatory Frameworks for Chemical Assessment

| Feature | ECHA REACH | US EPA TSCA |

| Primary Goal | Ensure a high level of protection of human health and the environment. | Assess and manage the risks posed by new and existing chemicals. |

| Data Submission | Required for all substances manufactured or imported above 1 tonne per year. | Required for new chemicals; can be required for existing chemicals. chemicalsafetyfacts.org |

| Evaluation Process | Dossier evaluation (compliance check) and Substance evaluation (risk-based). csb-compliance.com | Risk-based prioritization followed by comprehensive risk evaluation. chemicalsafetyfacts.org |

| Industry Collaboration | Encouraged through consortia for joint submission of data. glycol-ethers.eu | Opportunities for stakeholder engagement and submission of information. epa.gov |

| Use of Alternatives | Strong emphasis on alternatives to animal testing (QSARs, read-across). nih.gov | Encourages the use of the best available science, including alternative methods. epa.gov |

Approaches to Exposure Assessment Modeling in Environmental and Occupational Settings (excluding health outcomes)

Exposure assessment is a critical component of chemical risk assessment, aiming to quantify the contact between a chemical and a receptor. For industrial solvents like Propanol, (2-ethoxymethylethoxy)-, both environmental and occupational exposure scenarios are considered. Various modeling approaches are employed to estimate exposure levels in the absence of or to supplement monitoring data.

In occupational settings, inhalation is often a primary route of exposure to volatile solvents. Mathematical models are used to predict airborne concentrations of chemicals in the workplace. acs.orgacs.org These models can range in complexity from simple, well-mixed room models to more sophisticated two-zone (near-field/far-field) and diffusion models. nih.gov The choice of model depends on the specific scenario, including the characteristics of the workplace, the nature of the tasks being performed, and the properties of the solvent. acs.orgnih.gov

For example, a study on aggregate occupational exposure to glycol ethers used in floor maintenance products utilized the PROMISE (PROduct Multimedia and Indoor Scenario Exposure) model to estimate inhalation and dermal exposures. nih.gov This study compared the results with another model, MCCEM (Multi-Chamber Concentration and Exposure Model), to assess modeling uncertainty. nih.gov Such models consider factors like the emission rate of the substance from the product, the volume of the room, and the ventilation rate to predict air concentrations. nih.gov A comparison of several quantitative exposure models, including ECETOC TRA, Stoffenmanager, and ART, for organic solvents in Korea found that the Advanced REACH Tool (ART) was the most accurate, while Stoffenmanager was the most balanced in terms of accuracy, correlation, and conservatism. nih.gov

Dermal exposure is another significant route, particularly for liquid solvents. osha.gov Methods to assess dermal exposure are categorized as direct and indirect. osha.govnih.gov Direct methods include the use of patches or whole-body dosimeters to measure the amount of substance deposited on the skin, as well as skin washes and wipes. osha.gov Indirect methods involve measuring biomarkers in biological fluids or surface contamination. osha.gov A scoping review of dermal exposure assessment methods in occupational settings identified a literature gap for glycol ethers, indicating a need for more research in this area. researchgate.netnih.gov

Environmental exposure modeling assesses the fate and transport of chemicals released into the environment. Multimedia models are often used to predict the distribution of a substance in different environmental compartments such as air, water, soil, and sediment. rsc.org These models take into account the physicochemical properties of the substance, such as its vapor pressure, water solubility, and octanol-water partition coefficient, as well as the characteristics of the receiving environment. rsc.org The results of these models can estimate the predicted environmental concentrations (PECs) which are then compared to predicted no-effect concentrations (PNECs) to characterize environmental risk. The European Solvents Industry Group (ESIG) has developed generic exposure scenarios (GES) for solvents, which cluster substances by hazard and volatility to streamline exposure assessment. glycol-ethers.eu

Interactive Data Table: Exposure Assessment Modeling Approaches

| Exposure Setting | Modeling Approach | Key Parameters | Example Models |